N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide
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Overview
Description
N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a complex organic compound that belongs to the class of oxadiazole derivatives
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes like cyclooxygenase-1 (cox-1) and cyclooxygenase-2 (cox-2) .
Mode of Action
Compounds with similar structures have been known to inhibit enzymes like cox-1 and cox-2 . These enzymes are involved in the production of prostaglandins, which play a key role in inflammation and pain. By inhibiting these enzymes, the compound could potentially reduce inflammation and pain.
Biochemical Pathways
Based on its potential inhibition of cox-1 and cox-2, it can be inferred that it may affect the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, thromboxanes, and leukotrienes, which are involved in inflammation and pain.
Pharmacokinetics
Similar compounds have been known to be well absorbed and distributed in the body . The metabolism and excretion of this compound would likely depend on its chemical structure and the specific enzymes present in the body.
Result of Action
Based on its potential inhibition of cox-1 and cox-2, it can be inferred that it may reduce the production of prostaglandins, thereby potentially reducing inflammation and pain .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide are not yet fully understood due to the lack of specific studies on this compound. Based on its structural features, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The presence of the methylsulfonyl group and the oxadiazol ring could potentially facilitate these interactions .
Cellular Effects
Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Based on its structure, it could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide typically involves the reaction of 4-methanesulfonylphenyl hydrazine with an appropriate carboxylic acid derivative under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the oxadiazole ring . The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound .
Scientific Research Applications
N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- **N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide
- **N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-(pentyloxy)benzamide
- **5-chloro-3-(4-methanesulfonylphenyl)-6’-methyl-[2,3’] bipyridinyl
Uniqueness
N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide is unique due to its tetrahydronaphthalene moiety, which imparts distinct structural and electronic properties. This uniqueness contributes to its diverse range of applications and its ability to interact with various biological targets .
Properties
IUPAC Name |
N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-28(25,26)17-10-8-14(9-11-17)19-22-23-20(27-19)21-18(24)16-7-6-13-4-2-3-5-15(13)12-16/h6-12H,2-5H2,1H3,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUZOJGZXXQRGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(CCCC4)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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